molecular formula C19H30O5 B032851 (4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-octanoic Acid CAS No. 276690-18-7

(4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-octanoic Acid

Cat. No.: B032851
CAS No.: 276690-18-7
M. Wt: 338.4 g/mol
InChI Key: TWUBPNWKSYGFRE-HIRMHNASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-octanoic Acid is a complex organic compound with a unique structure that includes multiple chiral centers and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-octanoic Acid typically involves multiple steps, including the protection and deprotection of functional groups, stereoselective reactions, and the use of chiral catalysts. One common synthetic route involves the use of starting materials such as 4,6-dimethyl-5,7-dihydroxy-octanoic acid, which undergoes a series of reactions including methylation, phenylmethoxylation, and chiral resolution to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-octanoic Acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

(4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-octanoic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-octanoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved in its mechanism of action include signal transduction, metabolic pathways, and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

  • (4S,5S,6S,7R)-5,7-Dihydroxy-4,6-dimethyl-8-(phenylmethoxy)-octanoic Acid
  • (4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-nonanoic Acid

Uniqueness

Compared to similar compounds, (4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-octanoic Acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research applications .

Properties

IUPAC Name

(4S,5S,6S,7R)-5,7-dimethoxy-4,6-dimethyl-8-phenylmethoxyoctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O5/c1-14(10-11-18(20)21)19(23-4)15(2)17(22-3)13-24-12-16-8-6-5-7-9-16/h5-9,14-15,17,19H,10-13H2,1-4H3,(H,20,21)/t14-,15+,17-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUBPNWKSYGFRE-HIRMHNASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C(C(C)C(COCC1=CC=CC=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCC(=O)O)[C@@H]([C@H](C)[C@H](COCC1=CC=CC=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.